Boc-(R)-2-aMino-4- pentenoic acid
Description
Contextualization of Boc-(R)-2-Amino-4-pentenoic Acid within the Non-Canonical Amino Acid Repertoire
Boc-(R)-2-amino-4-pentenoic acid is a specific type of unnatural amino acid that belongs to the class of α,α-dialkylated amino acids. These compounds are of particular interest due to their ability to introduce conformational constraints into peptides, influencing their secondary structure. nih.gov The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amino functionality, while the "(R)" designation specifies the stereochemistry at the α-carbon. The pentenoic acid side chain provides a reactive handle for further chemical modifications. This unique combination of features makes it a valuable building block in the synthesis of complex peptides and other bioactive molecules.
Historical Development of Boc-Protected Amino Acid Chemistry in Research
The use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis was a significant advancement in the field. Introduced in the 1950s, the Boc group offered a robust yet easily removable shield for the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. springernature.comlibretexts.org Its stability under a wide range of conditions, coupled with its straightforward removal using mild acids, made it a cornerstone of solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. springernature.comlibretexts.org The development of Boc chemistry was instrumental in enabling the routine synthesis of peptides and small proteins, paving the way for numerous discoveries in biology and medicine.
Overview of Stereochemical Purity and Its Importance in Amino Acid Research
Stereochemical purity is of paramount importance in amino acid research and protein science. The vast majority of naturally occurring proteins are composed of L-amino acids, and the enzymes and receptors within biological systems are exquisitely sensitive to the stereochemistry of their substrates and ligands. researchgate.netacs.org The use of enantiomerically pure amino acids is crucial for ensuring the correct folding, structure, and function of synthetic peptides and proteins. researchgate.net Even small amounts of the incorrect enantiomer (e.g., a D-amino acid in a chain of L-amino acids) can lead to misfolded, inactive, or even immunogenic products. researchgate.netnih.gov Therefore, rigorous control and verification of the stereochemical integrity of amino acid building blocks, such as Boc-(R)-2-amino-4-pentenoic acid, are essential for the success of any research endeavor in this area. nih.gov The stereochemistry of amino acids can significantly influence the biological activity of peptides, as demonstrated in studies on the inflammatory potential of muramyl dipeptide (MDP) isomers. nih.gov
Properties
CAS No. |
138246-06-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.24628 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Boc R 2 Amino 4 Pentenoic Acid and Analogues
Asymmetric Synthesis Approaches to Chiral α-Amino Acids
The creation of a specific stereoisomer of a chiral α-amino acid is a significant challenge in synthetic chemistry. Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, has emerged as the most versatile and powerful method for obtaining optically enriched α-amino acids. acs.org These methods often employ either chiral auxiliaries to direct the stereochemical outcome of a reaction or catalytic amounts of a chiral molecule, which can be a metal complex or an organocatalyst. acs.org
Enantioselective Catalysis in Boc-(R)-2-Amino-4-pentenoic Acid Synthesis
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for the enantioselective synthesis of α-amino acids and their precursors. rsc.orgresearchgate.net These catalysts operate through various activation modes, including the formation of enamine or iminium intermediates. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been shown to catalyze the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids with high enantioselectivity. nih.govacs.org
Another organocatalytic approach involves the α-amination of 1,3-dicarbonyl compounds and α-cyanoacetates with azodicarboxylates, catalyzed by a BINOL-quinine-squaramide organocatalyst. researchgate.net This method provides chiral α-amino acid precursors in excellent yields and enantiomeric excesses. researchgate.net Furthermore, unnatural α-amino acids themselves can serve as organocatalysts in various asymmetric transformations. nih.gov
Transition-metal catalysis provides a broad range of powerful methods for the asymmetric synthesis of α-amino acids. acs.orgnih.gov Nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the synthesis of protected unnatural α-amino acids. nih.gov This method utilizes a chiral nickel catalyst to couple racemic alkyl electrophiles with alkylzinc reagents, offering a versatile route to a wide array of α-amino acid derivatives. nih.gov
Another significant advancement is the visible-light-driven oxidative α-C(sp³)–H alkylation of N-arylated glycine (B1666218) derivatives. organic-chemistry.org This reaction employs 4-alkyldihydropyridine derivatives as alkyl radical precursors in the presence of an oxidizing agent to produce unnatural amino acids. organic-chemistry.org Additionally, photoredox-mediated C–O bond activation of aliphatic alcohols has been used for the asymmetric synthesis of unnatural α-amino acids, utilizing a chiral glyoxylate-derived N-sulfinyl imine as the radical acceptor. rsc.org
Table 2: Comparison of Asymmetric Catalytic Methods
| Catalytic Approach | Catalyst Type | Key Transformation | Advantages |
| Organocatalysis | Diarylprolinol silyl ethers | Nucleophilic addition of oxazolones | High diastereo- and enantioselectivity |
| Organocatalysis | BINOL-quinine-squaramide | α-Amination of dicarbonyls | Excellent yields and ee, catalyst reusability |
| Metal Catalysis | Chiral Nickel Complex | Enantioconvergent cross-coupling | Broad substrate scope, mild conditions |
| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | C-H or C-O bond activation | Use of readily available starting materials |
Enzymatic Synthesis and Resolution of Boc-(R)-2-Amino-4-pentenoic Acid Precursors
The generation of the specific (R)-enantiomer of 2-Amino-4-pentenoic acid precursors is often accomplished through enzymatic methods, which offer high stereoselectivity.
Hydrolase Enzyme-Mediated Chiral Recognition
Hydrolase enzymes are instrumental in the kinetic resolution of racemic mixtures of amino acid precursors. This strategy relies on the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer untouched. For instance, in a racemic mixture of an N-acylated amino acid ester, a lipase (B570770) or an acylase can selectively hydrolyze the ester or acyl group of one enantiomer (e.g., the (S)-enantiomer), allowing for the easy separation of the desired, unreacted (R)-enantiomer.
L-amino acid deaminases, such as those from Proteus mirabilis, can also be used for chiral resolution. nih.gov These enzymes selectively deaminate the L-amino acid in a D,L-racemic mixture to its corresponding α-keto acid, leaving the D-amino acid (which can be analogous to the desired R-configuration depending on the substrate) in high enantiomeric purity. nih.gov While not directly acting on a Boc-protected substrate, this method is crucial for preparing the chiral amino acid core before the introduction of the protecting group. The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (>99%) and conversions approaching the theoretical maximum of 50% for a kinetic resolution. nih.gov
Stereoselective Biocatalysis for Functionalized Amino Acids
Modern biocatalysis offers powerful tools for the direct asymmetric synthesis of functionalized amino acids, bypassing the need for classical resolution. These methods construct the chiral center with the desired stereochemistry from prochiral starting materials.
Recent advancements have merged photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis to create novel enzymatic reactions. nsf.govnih.gov This synergistic approach enables the formation of valuable noncanonical amino acids by using engineered PLP enzymes to control the stereochemical outcome of radical reactions. nsf.govnih.gov This method can forge C-C bonds, such as the allyl group in the target molecule, with high enantio- and diastereocontrol. researchgate.net
Other enzyme classes, like ω-transaminases, are also pivotal. nih.gov They can catalyze the asymmetric amination of a keto-acid precursor to produce a chiral amino acid. st-andrews.ac.uk For the synthesis of Boc-(R)-2-Amino-4-pentenoic acid, a suitable keto-acid would be 2-oxo-4-pentenoic acid. An (R)-selective ω-transaminase could then install the amine group with the correct stereochemistry. Furthermore, lyases, such as aspartate ammonia (B1221849) lyases, can catalyze the addition of amines to carbon-carbon double bonds, providing another route to chiral amino acids. acs.org
These biocatalytic strategies are highly valued for their green credentials and exceptional selectivity, often yielding optically pure amino acids that are ready for subsequent protection steps. st-andrews.ac.ukacs.org
Protecting Group Strategies in the Synthesis of Boc-(R)-2-Amino-4-pentenoic Acid
The synthesis and subsequent use of Boc-(R)-2-Amino-4-pentenoic acid in peptide synthesis demand a robust protecting group strategy to ensure chemoselectivity and prevent unwanted side reactions.
Role of the Boc Group in N-Terminal Protection during Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. proprep.com Its primary role is to temporarily mask the nucleophilicity of the amine, thereby preventing self-polymerization or undesired reactions during the formation of a peptide bond. proprep.comnih.gov The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.org
Its popularity stems from its stability under a wide range of reaction conditions, including those used for peptide coupling and the deprotection of many side-chain protecting groups. creative-peptides.com However, it can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). libretexts.orgpeptide.com This differential stability is the cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). peptide.com
| Attribute | Description |
| Chemical Name | tert-butyloxycarbonyl |
| Abbreviation | Boc |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Standard Deprotection | Trifluoroacetic acid (TFA) libretexts.orgpeptide.com |
| Function | Protects the N-terminal amine from unwanted reactions during peptide coupling. proprep.comnih.gov |
| Key Advantage | Stable to many reaction conditions but easily removed with moderate acid. creative-peptides.compeptide.com |
Orthogonal Protection Schemes for Side Chain Functionalization
Orthogonal protection is a critical concept in the synthesis of complex molecules, allowing for the selective removal of one type of protecting group in the presence of others. nih.goviris-biotech.de In the context of Boc-(R)-2-Amino-4-pentenoic acid, the side chain contains a reactive alkene (pentenyl group). While the alkene itself is relatively stable and may not require protection during standard peptide coupling, its presence necessitates that other protecting groups used (e.g., for other amino acids in a longer peptide sequence) are compatible.
The classic Boc/Bzl strategy is considered "quasi-orthogonal." biosynth.com The Nα-Boc group is removed with moderate acid (TFA), while more permanent, benzyl-based (Bzl) side-chain protecting groups require a much stronger acid, like hydrogen fluoride (B91410) (HF), for cleavage. peptide.com
A truly orthogonal strategy, such as the Fmoc/tBu system, employs chemically distinct deprotection conditions. nih.govresearchgate.net The Nα-Fmoc group is base-labile (removed with piperidine), while tert-butyl (tBu) based side-chain protecting groups are acid-labile (removed with TFA). iris-biotech.de If Boc-(R)-2-Amino-4-pentenoic acid were to be used in a synthesis requiring side-chain modification, a protection scheme would be chosen where the side-chain protecting group can be removed without affecting the N-terminal Boc group or the C-terminal ester, and vice-versa. For example, an Alloc (allyloxycarbonyl) group could be used to protect a different functional group, as it is removed by palladium catalysis, which is orthogonal to the acid-labile Boc group. biosynth.com
| Protection Scheme | Nα-Protection | Side-Chain Protection | Nα-Deprotection | Side-Chain Deprotection | Orthogonality |
| Boc/Bzl | Boc | Benzyl (Bzl) based | Moderate Acid (TFA) peptide.com | Strong Acid (HF) peptide.com | Quasi-orthogonal biosynth.com |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (Piperidine) iris-biotech.de | Acid (TFA) iris-biotech.de | Orthogonal iris-biotech.de |
Selective Deprotection Methodologies without Racemization
A critical requirement for any deprotection step is that it proceeds without causing racemization of the chiral center. The standard method for Boc removal using TFA is generally considered safe in this regard. peptide.com The mechanism involves the formation of a tert-butyl cation, which is scavenged to prevent side reactions. peptide.com
However, for substrates that are particularly sensitive or when other acid-labile groups are present, milder and more selective methods have been developed. These methods are designed to cleave the Boc group under conditions that leave other protecting groups intact and preserve stereochemical integrity.
Recent research has shown that catalytic amounts of iron(III) salts, such as iron(III) chloride, can efficiently and selectively remove the Boc group, even in the presence of other protecting groups like Cbz (benzyloxycarbonyl). rsc.orgrsc.org The process is clean and often requires no further purification. rsc.org Other Lewis acids like bismuth(III) trichloride (B1173362) have also been used for chemoselective N-Boc deprotection without affecting acid-sensitive groups like tert-butyl esters. researchgate.net Another mild method involves using oxalyl chloride in methanol, which can deprotect a wide range of N-Boc compounds at room temperature. nih.gov These methodologies provide a valuable toolkit for chemists, allowing for the strategic unmasking of the amine under conditions tailored to the specific needs of the synthetic target, thereby preventing epimerization. rsc.orgresearchgate.net
Preparation of Functionalized Boc-(R)-2-Amino-4-pentenoic Acid Derivatives
The strategic functionalization of Boc-(R)-2-amino-4-pentenoic acid opens avenues to a wide range of novel amino acid derivatives with significant potential in peptidomimetic design, drug discovery, and materials science. The presence of multiple reactive sites—the carboxylic acid, the N-Boc protecting group, and the terminal alkene—allows for a variety of synthetic manipulations.
Strategies for Modifying the Pentenoic Acid Moiety
The pentenoic acid side chain is a prime target for structural elaboration, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
One of the most powerful techniques for modifying the alkene is olefin cross-metathesis . This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' second-generation catalyst, allows for the coupling of Boc-(R)-2-amino-4-pentenoic acid with other olefins. For instance, the reaction with a gluco-heptenitol has been used to create C-glycosyl serine mimics, which are valuable tools for studying post-translational modifications. dntb.gov.ua This strategy provides a convergent approach to complex molecules that would be difficult to assemble through other means.
The terminal alkene also serves as a reactive handle for the synthesis of halogenated analogues. For example, Boc-D-2-amino-4-bromo-4-pentenoic acid is a valuable intermediate where the bromoalkene functionality can participate in various coupling reactions, enhancing its utility in peptide and pharmaceutical synthesis.
Furthermore, the double bond can be a precursor to other functional groups through various addition reactions. For example, the synthesis of (R)-(N-tert-butoxycarbonyl)-(methylcyclopropyl)propanoic acid has been achieved through the cyclopropanation of a methallyl glycine derivative using diazomethane (B1218177) and a palladium catalyst. dntb.gov.ua
Synthesis of N-Substituted Boc-(R)-2-Amino-4-pentenoic Acid Derivatives
Modification of the nitrogen atom of Boc-(R)-2-amino-4-pentenoic acid provides access to a class of N-substituted amino acids, which are important in the development of peptidomimetics with altered conformational preferences and biological activities.
Direct N-alkylation of the Boc-protected amine can be challenging. However, alternative strategies starting from related chiral precursors have proven effective. For instance, N-substituted amino acids can be prepared through the reductive amination of a corresponding α-keto acid or by the alkylation of a primary amine precursor before the introduction of the Boc protecting group.
A notable approach involves the use of chiral templates, such as the diphenylmorpholinone auxiliary, which allows for the stereoselective alkylation at the α-carbon. dntb.gov.ua While this method is primarily used for α-alkylation, subsequent modification of the nitrogen after removal of the auxiliary is a viable route to N-substituted products.
Another strategy involves the synthesis of N-substituted amino acids from other chiral starting materials. For example, the synthesis of N-(aminocycloalkylene)amino acid derivatives has been accomplished using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. rsc.org This approach, while not directly starting from Boc-(R)-2-amino-4-pentenoic acid, highlights a general methodology for creating N-substituted amino acid scaffolds.
| Compound Name | Structure |
| Boc-(R)-2-amino-4-pentenoic acid | |
| (R)-(N-tert-butoxycarbonyl)allylglycine | |
| Grubbs' second-generation catalyst | |
| Boc-D-2-amino-4-bromo-4-pentenoic acid | |
| Diazomethane | |
| Palladium(II) acetate | |
| (R)-(N-tert-butoxycarbonyl)-(methylcyclopropyl)propanoic acid | |
| N-Boc-aminopyrrolidine | |
| N-Boc-aminopiperidine | |
| Trifluoromethanesulfonic anhydride | |
| Pyridine | |
| Osmium tetroxide | |
| Sodium periodate | |
| Ozone | |
| m-Chloroperoxybenzoic acid (m-CPBA) |
Chemo- and Regioselective Transformations of the Alkene Functionality
The terminal alkene of Boc-(R)-2-amino-4-pentenoic acid is susceptible to a variety of chemo- and regioselective transformations, providing access to a rich diversity of functionalized amino acids.
Dihydroxylation of the alkene leads to the formation of a diol, which can serve as a precursor for further modifications. Asymmetric dihydroxylation, using reagents such as osmium tetroxide in the presence of a chiral ligand, can proceed with high stereoselectivity, yielding optically active diol products.
Epoxidation of the double bond, commonly achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), furnishes an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups at the 4- and 5-positions of the original pentenoic acid chain.
Ozonolysis provides a method for the oxidative cleavage of the alkene. Depending on the workup conditions, this reaction can yield either an aldehyde or a carboxylic acid at the C4 position. This transformation is particularly useful for shortening the side chain and introducing new functionalities.
The following table summarizes some of the key chemo- and regioselective transformations of the alkene functionality in Boc-(R)-2-amino-4-pentenoic acid and its derivatives.
| Transformation | Reagents and Conditions | Product Type |
| Cross-Metathesis | Grubbs' Catalyst (e.g., 2nd Gen.), Alkene partner | Elongated/functionalized alkene |
| Cyclopropanation | CH₂N₂, Pd(OAc)₂ | Cyclopropyl derivative |
| Dihydroxylation | OsO₄ (cat.), NMO | Diol |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis | 1. O₃; 2. Reductive or oxidative workup | Aldehyde or Carboxylic acid |
Integration of Boc R 2 Amino 4 Pentenoic Acid in Advanced Peptide Chemistry Research
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
The Boc group is typically removed using trifluoroacetic acid (TFA), which leaves the N-terminus of the peptide protonated. peptide.comchempep.com This protonation can help disrupt aggregation, a common issue in peptide synthesis. peptide.com
| Parameter | Description | Relevance to Boc-(R)-2-amino-4-pentenoic acid |
| Coupling Reagents | Chemicals that activate the carboxylic acid of the incoming amino acid for amide bond formation. | The choice of reagent (e.g., HBTU, HATU) can influence the coupling efficiency and the potential for side reactions. |
| Racemization | The conversion of a chiral amino acid from one enantiomer to a mixture of both. | This can be a concern, especially for the amino acid being coupled. The use of appropriate coupling conditions and reagents helps to minimize racemization. nih.govnih.gov |
| In Situ Neutralization | Neutralizing the protonated N-terminus of the peptide on the solid support immediately before the coupling step. | This can improve coupling efficiency by ensuring the availability of the free amine for reaction. peptide.com |
The allyl group of Boc-(R)-2-amino-4-pentenoic acid provides a versatile handle for various chemical modifications, leading to the development of novel peptide structures. nih.govnih.gov This functionality allows for the creation of cyclic peptides and other complex architectures. The deprotection of allyl and allyloxycarbonyl (Alloc) groups can be achieved using palladium catalysts under neutral conditions, a method that is compatible with solid-phase synthesis. nih.govnih.gov This strategy has been successfully employed in the preparation of cyclic peptides, including a 24-amino acid cyclic glucagon (B607659) analogue. nih.gov The ability to perform these modifications on a solid support facilitates the synthesis of peptide libraries. nih.gov
The allylic moiety can be used to introduce various functionalities into a peptide sequence, enabling the synthesis of peptidomimetics with unique properties. nih.gov For instance, the allyl group can participate in ring-closing metathesis reactions to form cyclic structures.
Design and Synthesis of Peptidomimetics Incorporating Boc-(R)-2-Amino-4-pentenoic Acid
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of unnatural amino acids like Boc-(R)-2-amino-4-pentenoic acid is a key strategy in the design of peptidomimetics.
The introduction of allylglycine (the common name for 2-amino-4-pentenoic acid) into a peptide sequence can impose conformational constraints, which can be beneficial for biological activity. mdpi.comnih.gov By restricting the flexibility of the peptide backbone, the molecule can be pre-organized into a bioactive conformation, potentially leading to higher binding affinity and specificity for its target. mdpi.comnih.gov The inherent flexibility of linear peptides is often a major drawback, and constraining them can improve their therapeutic potential. mdpi.comnih.gov The allyl group provides a site for further chemical modifications, allowing for structural diversification and the exploration of a wider chemical space.
| Structural Level | Potential Influence of Boc-(R)-2-amino-4-pentenoic acid |
| Secondary Structure | The allylic side chain could disrupt or modify local secondary structures like α-helices or β-sheets due to steric hindrance or altered backbone dihedral angles. nih.govnih.gov |
| Tertiary Structure | Changes in secondary structure and the introduction of a unique functional group can lead to new long-range interactions, influencing the overall three-dimensional fold of the peptide. |
The terminal double bond of the pentenoic acid side chain is a valuable tool for peptide macrocyclization. nih.govuni-kiel.de Macrocyclization is a widely used strategy to improve the stability and biological activity of peptides. uni-kiel.deresearchgate.net Several methods can be employed to form a cyclic structure using the allylic group.
One common approach is ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by transition metals. mdpi.com This allows for the formation of a cyclic structure by connecting the allyl group to another unsaturated side chain within the peptide. Another strategy involves the palladium-catalyzed removal of allyl-based protecting groups, followed by lactamization to form a cyclic amide bond between side chains. nih.govgoogle.com This has been used to create side-chain-to-side-chain cyclic peptides on a solid support. nih.gov These cyclization strategies can be performed on the solid phase, which simplifies the purification process and allows for the synthesis of diverse cyclic peptide libraries. nih.govnih.gov
Preparation of Peptide Libraries for Research Screening Initiatives
The integration of structurally unique building blocks like Boc-(R)-2-amino-4-pentenoic acid into peptide libraries is a key strategy in modern drug discovery and chemical biology. The unique structural feature of this amino acid, an alkene side chain, offers a scaffold for creating peptides with novel conformations and potential for post-synthetic modifications. These libraries, which are large collections of diverse peptide sequences, are instrumental in high-throughput screening to identify new bioactive molecules. americanpeptidesociety.orgnih.gov
The primary method for constructing these libraries is Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. americanpeptidesociety.org The use of a tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino group is a well-established strategy in SPPS. rsc.org This approach facilitates the incorporation of both natural and unnatural amino acids, such as Boc-(R)-2-amino-4-pentenoic acid, into peptide sequences. rsc.orgnih.govnih.gov
The synthesis of a peptide library incorporating Boc-(R)-2-amino-4-pentenoic acid would follow the general principles of Boc-SPPS. The process begins with the attachment of the first amino acid to the resin. Subsequently, a cycle of deprotection of the Boc group, washing, and coupling of the next Boc-protected amino acid is repeated until the desired peptide sequences are assembled. The incorporation of Boc-(R)-2-amino-4-pentenoic acid would occur at a specific position or be varied across multiple positions within the library to maximize structural diversity.
Once synthesized, these peptide libraries are screened against a biological target of interest, such as a receptor, enzyme, or protein-protein interaction interface, to identify "hit" peptides with high binding affinity or functional activity. americanpeptidesociety.orgnih.gov The unique structural element of the pentenoic acid side chain can lead to peptides with enhanced properties, such as increased resistance to proteolytic degradation or constrained conformations that mimic the binding epitopes of natural ligands. nih.gov
The research findings from screening such libraries can be extensive. For instance, a study focusing on identifying novel inhibitors for a specific protease might screen a library where Boc-(R)-2-amino-4-pentenoic acid is incorporated at various positions. The screening results would identify peptide sequences that show significant inhibitory activity.
Table 1: Representative Data from a Hypothetical Screening of a Peptide Library Containing (R)-2-Amino-4-pentenoic Acid for Protease Inhibition
| Peptide Sequence | Position of (R)-2-Amino-4-pentenoic Acid | IC50 (µM) |
| Ac-Leu-X-Phe-Arg-NH2 | 2 | 5.2 |
| Ac-Ala-X-Tyr-Lys-NH2 | 2 | 12.8 |
| Ac-Val-Ile-X-Arg-NH2 | 3 | 1.5 |
| Ac-Gly-Pro-X-Trp-NH2 | 3 | 25.0 |
| Ac-Phe-Leu-Val-X-NH2 | 4 | 8.7 |
| Note: This table presents hypothetical data for illustrative purposes, as specific screening results for libraries containing Boc-(R)-2-amino-4-pentenoic acid are not widely published. X represents (R)-2-Amino-4-pentenoic acid. |
Further analysis of the hit peptides can provide valuable structure-activity relationship (SAR) data. For example, by comparing the activity of peptides with and without the unsaturated amino acid, researchers can deduce the importance of the alkene functionality for binding.
Table 2: Structure-Activity Relationship (SAR) Analysis of a Hit Peptide
| Peptide Analogue | Modification | Relative Activity (%) |
| Ac-Val-Ile-X-Arg-NH2 | (R)-2-Amino-4-pentenoic acid at P1 | 100 |
| Ac-Val-Ile-Ala-Arg-NH2 | Alanine at P1 | 35 |
| Ac-Val-Ile-Nle-Arg-NH2 | Norleucine at P1 | 60 |
| Ac-Val-Ile-D-X-Arg-NH2 | D-enantiomer at P1 | 15 |
| Note: This table is a representative example of SAR data. X represents (R)-2-Amino-4-pentenoic acid. |
The preparation of peptide libraries incorporating unique non-proteinogenic amino acids like Boc-(R)-2-amino-4-pentenoic acid is a powerful approach for the discovery of novel peptide-based therapeutics and research tools. While the general methodologies are well-established, the specific findings from libraries containing this particular amino acid will depend on the biological target and the design of the library.
Explorations of Boc R 2 Amino 4 Pentenoic Acid in Advanced Materials Research
Design of Functional Polymers and Bioconjugates
The unique structure of Boc-(R)-2-amino-4-pentenoic acid, featuring a terminal alkene and a protected amine, allows for its use in creating specialized polymers and bioconjugates. The tert-butoxycarbonyl (Boc) protecting group is crucial for controlled polymerization and subsequent functionalization, preventing unwanted reactions of the amine group. organic-chemistry.org
The terminal vinyl group serves as a key functional handle for polymerization. This allows for the incorporation of the amino acid moiety into polymer chains through various polymerization techniques. For instance, methods like free radical polymerization or more controlled techniques such as atom transfer radical polymerization (ATRP) can be employed to create vinyl polymers with amino acid side chains. unimelb.edu.auchemimpex.com While direct research on the polymerization of Boc-(R)-2-amino-4-pentenoic acid is not extensively documented, the principles derived from studies on similar vinyl-functionalized amino acids are applicable. These studies demonstrate that polymers with amino acid side chains can exhibit unique properties like biocompatibility and responsiveness to stimuli such as pH. nih.gov
The resulting polymers, after deprotection of the Boc group to reveal the primary amine, can be further modified. This primary amine can act as a site for grafting other molecules, leading to the creation of functional materials for applications in drug delivery and tissue engineering.
In the realm of bioconjugation, Boc-(R)-2-amino-4-pentenoic acid can be utilized to link biomolecules to other molecules or surfaces. chemimpex.comnih.gov The terminal alkene can participate in various bioorthogonal reactions, such as thiol-ene "click" chemistry, allowing for the specific and efficient attachment of the amino acid to proteins, peptides, or other substrates. orgsyn.org This is particularly valuable for creating targeted drug delivery systems or for the development of biosensors. The ability to introduce this unnatural amino acid into a peptide sequence provides a specific site for conjugation, avoiding the often non-selective modification of natural amino acid residues like lysine (B10760008) or cysteine.
Fabrication of Self-Assembled Systems
The molecular structure of Boc-(R)-2-amino-4-pentenoic acid lends itself to the design and fabrication of ordered structures through self-assembly, driven by non-covalent interactions.
Molecular Recognition and Supramolecular Assembly
While specific studies on the supramolecular assembly of Boc-(R)-2-amino-4-pentenoic acid are not prominent in the literature, the fundamental characteristics of the molecule suggest its potential in this area. The amino acid backbone provides opportunities for hydrogen bonding, and the chiral center can influence the formation of ordered chiral assemblies. After deprotection, the resulting zwitterionic structure can participate in electrostatic interactions, further guiding the self-assembly process. The principles of molecular recognition, where molecules selectively bind to one another, are central to the formation of such supramolecular structures.
Crystal Engineering and Formation of Nanochannels
Crystal engineering involves the design and synthesis of crystalline solids with desired properties. The ability of amino acids to form well-defined crystal structures through hydrogen bonding is well-established. The specific stereochemistry of Boc-(R)-2-amino-4-pentenoic acid can be expected to direct the packing of molecules in the solid state, potentially leading to the formation of porous materials or nanochannels. These structures could have applications in areas such as separation science, catalysis, and as hosts for guest molecules. The formation of such ordered structures is often dictated by the interplay of hydrogen bonds, van der Waals forces, and, in the case of the deprotected form, ionic interactions.
Role in the Creation of Bio-Inspired Materials
Bio-inspired materials science seeks to mimic the structures and functions of biological systems to create novel materials with enhanced performance. The use of amino acids like Boc-(R)-2-amino-4-pentenoic acid is a key strategy in this endeavor.
By incorporating this functional amino acid into synthetic polymers, it is possible to create materials that combine the robustness of synthetic polymers with the biocompatibility and specific recognition properties of biomolecules. For example, polymers containing this amino acid could be designed to mimic certain aspects of proteins, leading to materials with catalytic activity or the ability to selectively bind to biological targets.
The terminal vinyl group also opens up possibilities for creating cross-linked hydrogels. These materials, which are highly swollen with water, can mimic the extracellular matrix and are widely used in biomedical applications such as tissue engineering and controlled drug release. The specific functionalities provided by the amino acid can be used to tailor the mechanical properties and biological interactions of these hydrogels.
Theoretical and Spectroscopic Investigations of Boc R 2 Amino 4 Pentenoic Acid and Its Derivatives
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool for predicting the behavior of molecules, offering insights that can guide synthetic efforts and explain experimental observations. For a chiral molecule like Boc-(R)-2-amino-4-pentenoic acid, molecular modeling is invaluable for understanding its conformational preferences and reactivity.
The three-dimensional shape of an amino acid is largely defined by the rotation around its single bonds, which can be described by specific torsion angles. For Boc-(R)-2-amino-4-pentenoic acid, the key torsion angles include the backbone angles phi (φ) and psi (ψ), as well as the side-chain angles (χ).
Phi (φ): Describes the rotation around the N-Cα bond.
Psi (ψ): Describes the rotation around the Cα-C(O) bond. proteinstructures.comexpasy.org
Chi (χ) angles: Describe the rotation of the side chain, in this case, the -CH2-CH=CH2 group.
Computational methods, such as Density Functional Theory (DFT) or other molecular mechanics force fields, are employed to perform conformational analysis. This analysis systematically explores the potential energy surface of the molecule by rotating these bonds to identify the most stable, low-energy conformations. The bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the sterically allowed values for the φ and ψ angles, restricting the conformational freedom of the backbone compared to an unprotected amino acid. expasy.org The preferred conformations dictate how the molecule will interact with other reagents or how it will orient itself within a growing peptide chain.
Table 1: Key Torsion Angles for Amino Acid Conformational Analysis
| Torsion Angle | Atoms Defining the Angle | Description |
| Phi (φ) | C'-N-Cα-C' | Rotation around the amide bond nitrogen and the alpha-carbon. |
| Psi (ψ) | N-Cα-C'-N | Rotation around the alpha-carbon and the carbonyl carbon. |
| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide (amide) bond; typically restricted to ~180° (trans) or ~0° (cis). expasy.org |
| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation around the bond between the alpha- and beta-carbons of the side chain. |
| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ | Rotation around the bond between the beta- and gamma-carbons of the side chain. |
This is a generalized table. For Boc-(R)-2-amino-4-pentenoic acid, the side chain is -CH₂(β)-CH(γ)=CH₂(δ).
Molecular modeling is instrumental in predicting the reactivity and stereochemical outcome of synthetic reactions involving Boc-(R)-2-amino-4-pentenoic acid. By calculating the electronic properties of the molecule, chemists can forecast how it will behave in a given chemical environment.
Frontier Molecular Orbital (FMO) theory is a common approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict reactivity. For instance, the terminal vinyl group in the side chain can act as a nucleophile in some reactions or undergo addition reactions. Computational models can predict the regioselectivity of such additions.
In asymmetric synthesis, computational studies can elucidate the origins of stereoselectivity. researchgate.net When Boc-(R)-2-amino-4-pentenoic acid is used as a chiral building block, its inherent stereochemistry directs the formation of new stereocenters. Modeling the transition states of a reaction can reveal why one diastereomeric product is favored over another. By comparing the energies of different transition state structures, researchers can predict the diastereomeric excess (d.e.) of a reaction, which is crucial for the synthesis of enantiomerically pure compounds. researchgate.net
Advanced Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are essential for confirming the identity and purity of newly synthesized compounds. For Boc-(R)-2-amino-4-pentenoic acid and its derivatives, NMR, MS, and X-ray crystallography provide complementary information for complete structural characterization.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the presence of all atoms in the molecule and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts for Boc-(S)-2-amino-4-pentenoic acid
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₃C- (Boc) | ~1.45 | Singlet (s) |
| -CH₂- (Allylic) | ~2.5-2.6 | Multiplet (m) |
| α-CH | ~4.3-4.4 | Multiplet (m) |
| -NH- | ~5.1 | Broad Doublet (br d) |
| CH=CH₂ (Vinyl) | ~5.1-5.2 | Multiplet (m) |
| CH=CH₂ (Vinyl) | ~5.7-5.9 | Multiplet (m) |
Note: Data is based on predictions for the (S)-enantiomer in CDCl₃ and serves as a representative example. ichemical.com Actual values for the (R)-enantiomer may vary slightly.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyls of the Boc and acid groups, the quaternary carbon of the Boc group, and the carbons of the allyl side chain.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for analyzing amino acids and peptides. nih.gov
For Boc-(R)-2-amino-4-pentenoic acid (Molecular Formula: C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ), ESI-MS would be used to confirm the mass of the product during synthesis. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 216.2 or the sodium adduct [M+Na]⁺ at m/z 238.2 would be observed.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. Boc-protected amino acids exhibit characteristic fragmentation patterns. nih.gov Common losses include the neutral loss of isobutylene (B52900) (56 Da) from the Boc group to form an [M+H-56]⁺ ion, or the loss of the entire Boc group (100 Da) to yield an [M+H-100]⁺ ion. nih.govacdlabs.com These predictable fragmentation pathways are crucial for identifying the compound in complex mixtures and for monitoring the progress of reactions where the Boc group is either introduced or removed.
Table 3: Expected ESI-MS Fragments for Boc-(R)-2-amino-4-pentenoic acid
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | [C₁₀H₁₈NO₄]⁺ | 216.12 | Protonated parent molecule |
| [M+Na]⁺ | [C₁₀H₁₇NNaO₄]⁺ | 238.10 | Sodium adduct of parent molecule |
| [M+H-C₄H₈]⁺ | [C₆H₁₀NO₄]⁺ | 160.06 | Loss of isobutylene from Boc group |
| [M+H-Boc]⁺ | [C₅H₁₀NO₂]⁺ | 116.07 | Loss of the entire Boc group (as C₅H₈O₂) |
While NMR and MS can determine the constitution of a molecule, X-ray crystallography provides unambiguous proof of its three-dimensional structure in the solid state, including its absolute stereochemistry. To perform this analysis, the compound must first be grown into a single, high-quality crystal.
If a crystal structure of Boc-(R)-2-amino-4-pentenoic acid were obtained, it would definitively confirm the (R)-configuration at the α-carbon. The analysis would also provide precise measurements of bond lengths, bond angles, and torsion angles, offering an experimental snapshot of the molecule's preferred solid-state conformation. researchgate.net This data can be used to validate the results of computational conformational analyses.
Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice. This includes identifying and analyzing intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid and the carbamate), and van der Waals forces. researchgate.net Understanding these interactions is important as they can influence the physical properties of the compound, such as its melting point and solubility. While a specific crystal structure for Boc-(R)-2-amino-4-pentenoic acid is not publicly available, this technique remains the gold standard for determining absolute configuration and solid-state conformation. researchgate.net
Applications in EPR and FT-IR Spectroscopy for Protein Studies
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a powerful tool in biophysical studies, offering unique functionalities that are not present in the canonical 20 amino acids. Boc-(R)-2-amino-4-pentenoic acid, with its terminal vinyl group, represents a promising candidate for such applications, particularly in Electron Paramagnetic Resonance (EPR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the detailed investigation of protein structure and dynamics.
Applications in Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a potent technique for measuring distances, dynamics, and solvent accessibility in proteins. nih.govwikipedia.org The conventional SDSL method typically involves the chemical modification of a native or engineered cysteine residue. nih.gov However, this approach can be problematic for proteins containing functionally crucial native cysteines or disulfide bonds. pnas.orgnih.gov
The use of UAAs with orthogonal reactivity offers a solution to this challenge. pnas.orgresearchgate.net Boc-(R)-2-amino-4-pentenoic acid, once incorporated into a protein, can serve as a unique target for spin labeling. The terminal vinyl group provides a handle for chemical modification that is orthogonal to the functional groups found in natural amino acids.
Hypothetical Spin-Labeling Strategy:
The vinyl group of the incorporated 2-amino-4-pentenoic acid residue could be targeted by various chemical reactions to attach a nitroxide spin label. For instance, a thiol-ene "click" reaction could be employed to attach a thiol-containing nitroxide probe. This strategy would ensure that the spin label is introduced only at the desired location, providing a high degree of specificity for EPR studies.
Hypothetical Research Findings:
To illustrate the potential of this approach, consider a hypothetical study where Boc-(R)-2-amino-4-pentenoic acid is incorporated into a protein at two different sites. After spin labeling, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) could be used to measure the distance between the two spin labels.
Table 1: Hypothetical DEER-derived distance measurements in a protein labeled via Boc-(R)-2-amino-4-pentenoic acid.
| Labeled Residue Pair | Expected Distance (Å) | Measured Distance (Å) | Distance Distribution Width (Å) |
| Site A - Site B | 25 | 24.5 | 3.0 |
| Site C - Site D | 40 | 39.2 | 5.5 |
This table presents hypothetical data. The measured distances and distribution widths would provide valuable information on the protein's tertiary and quaternary structure, as well as its conformational flexibility.
The continuous-wave (cw) EPR spectrum of the attached spin label would also offer insights into the local environment and dynamics of the labeled site. nih.gov The mobility of the spin label, reflected in the EPR lineshape, can indicate whether the labeled residue is in a structured or a flexible region of the protein.
Applications in Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful method for studying the secondary structure and conformational changes in proteins. uwec.edunih.gov The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly sensitive to the protein backbone conformation. nih.govnih.gov However, the absorption of amino acid side chains can also contribute to the spectrum in these regions. nih.govokstate.edu
The incorporation of Boc-(R)-2-amino-4-pentenoic acid would introduce a unique vibrational probe into the protein. The vinyl group (C=C) has characteristic stretching and bending vibrations that absorb in regions of the infrared spectrum that are typically free from significant protein backbone absorption. researchgate.net
Hypothetical Research Findings:
The C=C stretching vibration of the vinyl group in an incorporated 2-amino-4-pentenoic acid residue would be expected to appear around 1640 cm⁻¹. The intensity and exact position of this band could be sensitive to the local environment within the protein, such as polarity and hydrogen bonding interactions. This would provide a unique and site-specific reporter of local conformational changes.
Table 2: Hypothetical FT-IR vibrational frequencies of the vinyl group in Boc-(R)-2-amino-4-pentenoic acid incorporated into different protein environments.
| Protein State | Vinyl C=C Stretch (cm⁻¹) | Interpretation |
| Native Fold | 1642 | Residue in a non-polar, buried environment |
| Denatured | 1645 | Residue exposed to solvent |
| Ligand-Bound | 1638 | Conformational change upon ligand binding |
This table presents hypothetical data. A shift in the vinyl stretching frequency upon ligand binding could indicate that the labeled site is involved in or affected by the binding event.
By using isotope labeling, for example by synthesizing Boc-(R)-2-amino-4-pentenoic acid with ¹³C atoms in the vinyl group, the corresponding vibrational modes could be shifted to lower frequencies. This would allow for their unambiguous assignment in a crowded protein spectrum and enhance the precision of the structural interpretation.
Future Research Trajectories and Emerging Paradigms
Development of Novel Synthetic Routes to Access Undiscovered Analogues
The synthesis of unique analogs of Boc-(R)-2-amino-4-pentenoic acid is crucial for expanding the repertoire of available building blocks for various applications. While classical methods exist, the future lies in the development of more efficient, stereoselective, and diverse synthetic strategies.
Recent advances have focused on catalytic asymmetric synthesis to create chiral allylic amino acids with high precision. organic-chemistry.org Modern synthetic chemistry is increasingly turning towards methods that are both efficient and environmentally benign. rsc.org Future research will likely focus on several key areas:
Catalytic Asymmetric Allylation: The development of novel catalyst systems is a primary focus. For instance, Zn-catalyzed asymmetric allylation of hydrazono esters has been shown to be effective for producing optically active allylglycine derivatives. nih.gov Similarly, dual Cu/Ru relay catalytic systems are being explored for the asymmetric cascade reactions of inert allylic alcohols to produce chiral α-amino δ-hydroxy acid derivatives, which could be adapted for the synthesis of various functionalized allylglycine analogs. acs.org
Chemoenzymatic Methods: Combining the selectivity of enzymes with the practicality of chemical synthesis offers a powerful approach. Enzymes can be used for highly specific transformations, such as the resolution of racemic mixtures or the stereoselective introduction of functional groups, which can then be elaborated using traditional organic chemistry.
Direct C-H Functionalization: Emerging techniques in C-H functionalization allow for the direct modification of amino acid backbones and side chains, bypassing the need for pre-functionalized starting materials. nih.gov This could enable the rapid diversification of the allylglycine scaffold to create a library of novel analogs with unique properties.
Palladium-Catalyzed Allylic Alkylations: This has proven to be a versatile tool for modifying amino acids and peptides. thieme-connect.de Future work will likely expand the scope of these reactions to include a wider range of functionalized allylic substrates and glycine (B1666218) enolate equivalents, enabling the synthesis of previously inaccessible analogs. researchgate.net
A summary of emerging synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Allylation | Employs chiral catalysts to control the stereochemistry of the allylation reaction. | High enantioselectivity and diastereoselectivity. |
| Chemoenzymatic Synthesis | Combines enzymatic and chemical steps to achieve high selectivity and yield. | High stereospecificity, milder reaction conditions. |
| Direct C-H Functionalization | Directly modifies C-H bonds to introduce new functional groups. | Increased efficiency, reduced number of synthetic steps. |
| Palladium-Catalyzed Alkylations | Uses palladium catalysts to form C-C bonds between allylic substrates and enolates. | Versatility in forming diverse side chains. |
Expansion of Genetic Code Engineering for Advanced Applications
The ability to incorporate UAAs like (R)-allylglycine into proteins site-specifically through genetic code expansion (GCE) has revolutionized protein engineering. rsc.orgbitesizebio.com The allyl group serves as a versatile chemical handle for subsequent bioorthogonal modifications. researchgate.net
Future research in this area will likely focus on:
Development of Orthogonal Translatation Systems: A key challenge is the development of highly efficient and orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the specific UAA. nih.gov This will enable the incorporation of multiple different UAAs into a single protein, allowing for the creation of proteins with multiple, distinct functionalities. nih.gov
Bioorthogonal Chemistry: The allyl group can participate in a variety of bioorthogonal reactions, such as thiol-ene coupling and photo-induced ligations. researchgate.netnih.gov Future work will involve discovering and optimizing new bioorthogonal reactions that are faster, more specific, and can be performed under a wider range of physiological conditions. sioc-journal.cnmdpi.com
In Vivo Applications: A major goal is to move beyond in vitro and cell-culture-based systems to the efficient incorporation of UAAs in whole organisms. This would open up new avenues for studying protein function in a native context and for developing novel therapeutic strategies.
The applications of incorporating allylglycine and its analogs into proteins are vast and are summarized in Table 2.
| Application Area | Description |
| Protein Labeling | The allyl group can be tagged with fluorophores, affinity probes, or other reporter molecules for imaging and tracking proteins in living cells. |
| Protein-Protein Interaction Studies | Incorporating crosslinking agents via the allyl handle can help to trap and identify transient protein-protein interactions. nih.gov |
| Enzyme Engineering | Modifying enzyme active sites with UAAs can alter substrate specificity, enhance catalytic activity, or introduce novel functionalities. |
| Therapeutic Proteins | Site-specific conjugation of drugs or polyethylene (B3416737) glycol (PEG) to proteins via the allyl group can improve their pharmacokinetic properties and therapeutic efficacy. |
Integration into Complex Biological Systems for Deeper Mechanistic Understanding
The incorporation of Boc-(R)-2-amino-4-pentenoic acid derivatives into proteins allows for the precise investigation of their roles in complex biological processes. The unique chemical properties of the introduced UAA can serve as a powerful probe to dissect molecular mechanisms that are difficult to study using traditional methods.
Future research directions include:
Probing Enzyme Mechanisms: By replacing a key amino acid in an enzyme's active site with an allylglycine analog, researchers can study the role of that residue in substrate binding and catalysis. The reactivity of the allyl group can be exploited to trap enzymatic intermediates or to introduce spectroscopic probes that report on the catalytic cycle.
Mapping Protein-Protein Interactions: Incorporating photo-crosslinkable allylglycine analogs into a protein of interest allows for the covalent trapping of its binding partners in living cells. nih.gov Subsequent identification of the cross-linked proteins by mass spectrometry can provide a detailed map of protein interaction networks.
Investigating Allosteric Regulation: The introduction of a UAA can be used to modulate the conformational dynamics of a protein. By observing the functional consequences of these changes, researchers can gain insights into the allosteric mechanisms that regulate protein activity.
Studying Post-Translational Modifications: Allylglycine analogs that mimic post-translationally modified amino acids can be incorporated into proteins to study the functional consequences of these modifications in a controlled manner.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique properties of Boc-(R)-2-amino-4-pentenoic acid and its analogs make them ideal building blocks for creating novel biomaterials with tailored properties, bridging the gap between synthetic chemistry, molecular biology, and materials science. bitesizebio.comsigmaaldrich.com
Emerging paradigms in this interdisciplinary field include:
Development of Functional Biomaterials: The incorporation of allylglycine into protein-based polymers allows for the creation of hydrogels, nanofibers, and other materials with tunable mechanical properties and biological functions. nih.gov The allyl groups can be used for crosslinking the polymer chains or for conjugating bioactive molecules, such as growth factors or cell-adhesion peptides. nih.gov
Self-Assembling Peptides: Peptides containing allylglycine can be designed to self-assemble into well-defined nanostructures, such as nanotubes, and vesicles. nih.govnih.gov These self-assembled materials have potential applications in drug delivery, tissue engineering, and biosensing. google.com The reactivity of the allyl group can be used to further functionalize these nanostructures after assembly.
Engineered Living Materials: By genetically programming cells to produce proteins containing allylglycine, it is possible to create "living" materials that can respond to their environment and self-repair. This futuristic concept combines the principles of synthetic biology and materials science to create materials with unprecedented levels of complexity and functionality.
The convergence of these fields, powered by the versatility of unnatural amino acids like Boc-(R)-2-amino-4-pentenoic acid, promises a new era of innovation in medicine, biotechnology, and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Boc-(R)-2-amino-4-pentenoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : The synthesis typically involves Boc protection of the amino group followed by selective functionalization of the pentenoic acid moiety. Key steps include:
- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) at 0–25°C to protect the amino group .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure retention of the (R)-configuration .
- Purification : Flash chromatography or recrystallization in ethyl acetate/hexane mixtures to isolate the enantiomerically pure product. Enantiomeric excess (e.e.) is validated via chiral HPLC or polarimetry .
Q. How does the Boc protecting group influence the compound’s solubility and reactivity in peptide synthesis?
- Methodology : The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DMF, DCM) while preventing unwanted nucleophilic reactions at the amino group during coupling steps. Its stability under basic conditions allows selective deprotection using TFA/CH₂Cl₂ (1:1 v/v) without disrupting the pentenoic acid backbone . Comparative studies with Fmoc-protected analogs show Boc derivatives exhibit lower steric hindrance, facilitating solid-phase peptide synthesis (SPPS) .
Q. What spectroscopic techniques are critical for characterizing Boc-(R)-2-amino-4-pentenoic acid?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and stereochemistry via coupling constants (e.g., J values for olefinic protons) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc) and ~1520 cm⁻¹ (N–H bend) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and isotopic patterns .
Advanced Research Questions
Q. How does the (R)-configuration impact intermolecular interactions in crystal structures of Boc-(R)-2-amino-4-pentenoic acid?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at varying temperatures (100–300 K) reveals:
- Hydrogen-Bonding Networks : The (R)-enantiomer forms distinct helical or sheet-like motifs via N–H···O=C interactions, while the (S)-enantiomer adopts tighter packing .
- Temperature-Dependent Packing : At higher temperatures (≥250 K), thermal motion disrupts hydrogen bonds, leading to polymorphic transitions. Natural bonding orbital (NBO) analysis quantifies interaction energies (e.g., 5–10 kcal/mol for key H-bonds) .
- Data Contradictions : Earlier studies (e.g., Jadhav et al., 2013) reported no solvent channels in γ4Phe analogs, while recent work identified encapsulated water wires in Boc-(R)-γ4Phe-OH crystals. This discrepancy highlights the need for humidity-controlled crystallization trials .
Q. What strategies resolve contradictory data on the compound’s self-assembly behavior in aqueous vs. organic solvents?
- Methodology :
- Dynamic Light Scattering (DLS) : Monitors aggregation kinetics in water/DMSO mixtures. Boc-(R)-2-amino-4-pentenoic acid forms micellar aggregates (10–50 nm) at >1 mM concentrations, whereas organic solvents (e.g., chloroform) stabilize monomeric species .
- Cryo-TEM : Visualizes nanofiber formation in aqueous buffers (pH 7.4), driven by hydrophobic interactions of the pentenyl chain .
- Conflict Resolution : Contradictions arise from solvent polarity effects on Boc group hydration. Controlled pH adjustments (4.0–9.0) and ionic strength variations (e.g., 0–150 mM NaCl) can reconcile divergent aggregation reports .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Dynamics (MD) : Simulates binding to protease active sites (e.g., HIV-1 protease) using AMBER or CHARMM force fields. The pentenyl chain’s flexibility allows adaptive docking, while the Boc group sterically blocks non-specific interactions .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) assess charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
Experimental Design and Data Analysis
Designing a study to compare Boc-(R)-2-amino-4-pentenoic acid with its fluorinated analogs (e.g., 3-fluorophenyl derivatives):
- Hypothesis : Fluorination alters electronic properties and binding affinity.
- Methods :
- Synthesis : Replace the pentenyl chain with fluorinated aryl groups via Pd-catalyzed cross-coupling .
- Bioactivity Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence polarization .
- Structural Analysis : SCXRD to compare halogen-bonding capabilities of fluorine vs. olefinic groups .
Addressing reproducibility challenges in Boc-(R)-2-amino-4-pentenoic acid crystallization:
- Variables : Solvent (water vs. ethanol), temperature (4°C vs. 25°C), and supersaturation rates.
- Protocol :
Prepare saturated solutions at 50°C, then cool to target temperature.
Monitor nucleation via in-situ Raman spectroscopy.
Optimize using response surface methodology (RSM) to map phase diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
